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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)piperazine-d4

Cat. No.: B565388

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and
relevant biological context for N-(2-Hydroxyethyl)piperazine-d4, a deuterated isotopologue of
N-(2-Hydroxyethyl)piperazine. This compound is primarily utilized as a reagent in the synthesis
of labeled Flupentixol, a significant antipsychotic medication. Due to the limited availability of
specific experimental data for the deuterated compound, this guide leverages data from its
non-deuterated analogue, N-(2-Hydroxyethyl)piperazine (CAS: 103-76-4), as a close proxy for
its physicochemical and spectral properties.

Physicochemical and Spectral Characterization

The following tables summarize the key physicochemical and spectral data for N-(2-
Hydroxyethyl)piperazine and its deuterated form.

Table 1: Physicochemical Properties
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Value (N-(2- Value (N-(2-
Property Hydroxyethyl)piper = Hydroxyethyl)piper Data Source
azine-d4) azine)
CAS Number 1160357-16-3 103-76-4 [1]12]
Molecular Formula CeéH10D4N20 CeH14N20 [1]
Molecular Weight 134.21 g/mol 130.19 g/mol [1112]
Appearance Solid Colorless liquid [1112]
Boiling Point No data available 242-246 °C [2]
Melting Point No data available -39 °C [2]
Density No data available 1.060 g/cm3 [2]
Refractive Index No data available 1.5065 (22 °C) [2]

Soluble in water,
ethanol, acetone,

Solubility No data available ether, and benzene. [2]
Slightly soluble in

Chloroform, Methanol.

Table 2: Spectral Data (for N-(2-Hydroxyethyl)piperazine, CAS: 103-76-4)

Spectral Data Type Key Features Data Source

o ;3. .
H NMR (400 MHz, CDCls) i z(szp:)) 23£‘r683(7t)(t), 2.895 (s), 5

m/z Top Peak: 99; m/z 2nd
Mass Spectrometry (GC-MS) Highest: 56; m/z 3rd Highest: [4]
88

Experimental Protocols
Synthesis of N-(2-Hydroxyethyl)piperazine
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A common method for the synthesis of N-(2-Hydroxyethyl)piperazine involves the reductive
alkylation and cyclization of monoethanolamine and diethanolamine.[5][6]

Reaction: Monoethanolamine + Diethanolamine --(Hz, Catalyst)--> N-(2-
Hydroxyethyl)piperazine

Procedure:

Charge a reaction vessel with monoethanolamine, diethanolamine, and a hydrogenation-
dehydrogenation catalyst (e.g., a mix of nickel, copper, and chromium).[5]

e Pressurize the vessel with hydrogen gas.[5]
o Heat the mixture under pressure to the reaction temperature (typically 125-250 °C).[5]
e Maintain the reaction for a sufficient time to achieve the desired conversion.[5]

» After cooling and depressurization, the N-(2-Hydroxyethyl)piperazine product can be
recovered using conventional purification techniques such as distillation.[5]

Conceptual Protocol for the Synthesis of N-(2-
Hydroxyethyl)piperazine-d4

While a specific protocol for the d4 variant is not readily available in the literature, a potential
approach would involve the use of a deuterated starting material. For example, adapting the
above synthesis by using ethylene-d4 oxide to react with piperazine would introduce the

deuterium atoms on the hydroxyethyl group. Another approach could involve deuteride
reduction of an appropriate precursor.

Biological Context and Signaling Pathways

N-(2-Hydroxyethyl)piperazine-d4 is instrumental as a labeled precursor for the synthesis of
Flupentixol. Flupentixol is an antipsychotic drug that primarily acts as a dopamine receptor
antagonist and has also been shown to inhibit the PI3K/AKT signaling pathway.[7][8]
Understanding these pathways is crucial for researchers in drug development.

Dopamine Receptor Signaling
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Flupentixol antagonizes both D1 and D2 dopamine receptors. The simplified signaling cascade
is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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